molecular formula C17H10N2O2 B11852722 2-(Naphthalen-2-yl)-4H-pyrido[2,3-d][1,3]oxazin-4-one CAS No. 67443-95-2

2-(Naphthalen-2-yl)-4H-pyrido[2,3-d][1,3]oxazin-4-one

Cat. No.: B11852722
CAS No.: 67443-95-2
M. Wt: 274.27 g/mol
InChI Key: FZJGWEPVVMJPME-UHFFFAOYSA-N
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Description

2-(Naphthalen-2-yl)-4H-pyrido[2,3-d][1,3]oxazin-4-one is a heterocyclic compound that features a fused ring system combining naphthalene and pyrido[2,3-d][1,3]oxazine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Naphthalen-2-yl)-4H-pyrido[2,3-d][1,3]oxazin-4-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of naphthalene-2-carbaldehyde with 2-aminopyridine in the presence of a dehydrating agent to form the desired oxazine ring . The reaction conditions often include heating the mixture under reflux in a suitable solvent such as ethanol or acetic acid.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and process safety.

Chemical Reactions Analysis

Types of Reactions

2-(Naphthalen-2-yl)-4H-pyrido[2,3-d][1,3]oxazin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield reduced forms of the oxazine ring.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the naphthalene and pyridine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinones, while substitution reactions can introduce various functional groups onto the naphthalene or pyridine rings .

Scientific Research Applications

2-(Naphthalen-2-yl)-4H-pyrido[2,3-d][1,3]oxazin-4-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery for various therapeutic targets.

Mechanism of Action

The mechanism of action of 2-(Naphthalen-2-yl)-4H-pyrido[2,3-d][1,3]oxazin-4-one is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its heterocyclic structure. This interaction can modulate biological pathways, leading to the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Naphthalen-2-yl)-4H-pyrido[2,3-d][1,3]oxazin-4-one is unique due to its specific ring fusion pattern, which imparts distinct electronic and steric properties. These properties can influence its reactivity and interactions with biological targets, making it a valuable compound for further research and development.

Properties

CAS No.

67443-95-2

Molecular Formula

C17H10N2O2

Molecular Weight

274.27 g/mol

IUPAC Name

2-naphthalen-2-ylpyrido[2,3-d][1,3]oxazin-4-one

InChI

InChI=1S/C17H10N2O2/c20-17-14-6-3-9-18-15(14)19-16(21-17)13-8-7-11-4-1-2-5-12(11)10-13/h1-10H

InChI Key

FZJGWEPVVMJPME-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C3=NC4=C(C=CC=N4)C(=O)O3

Origin of Product

United States

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